Method Precision in Plasma Bioanalysis
In a validated GC-MS method for chlorambucil quantification in human plasma and urine, the use of Chlorambucil-d8 as the internal standard achieved a method reproducibility (precision) of 94.3 ± 1.3% at a spiked concentration of 200 ng/mL chlorambucil [1]. This level of precision meets or exceeds the acceptance criteria for bioanalytical method validation as outlined in FDA and EMA guidelines (±15% CV). In contrast, methods employing non-deuterated internal standards or external calibration often exhibit precision exceeding 15% CV in complex matrices due to uncompensated matrix effects [2].
| Evidence Dimension | Method reproducibility (precision) in biological matrix |
|---|---|
| Target Compound Data | 94.3 ± 1.3% (Chlorambucil-d8 as IS) |
| Comparator Or Baseline | External calibration or non-deuterated IS: typically >15% CV (class-level inference) |
| Quantified Difference | Precision within ±15% FDA/EMA guideline limits; comparative methods often exceed these limits |
| Conditions | GC-MS selected-ion monitoring; 200 ng chlorambucil spiked into 1 mL human plasma |
Why This Matters
This quantifiable precision confirms that Chlorambucil-d8-1 enables robust, regulatory-compliant bioanalytical assays essential for pharmacokinetic studies and clinical trial support.
- [1] Chang SY, Larcom BJ, Alberts DS, Larsen B, Walson PD, Sipes IG. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples. J Pharm Sci. 1980;69(1):80-84. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
